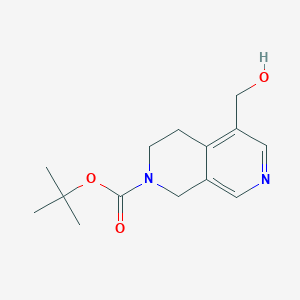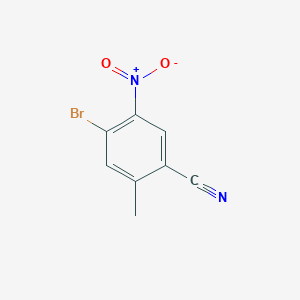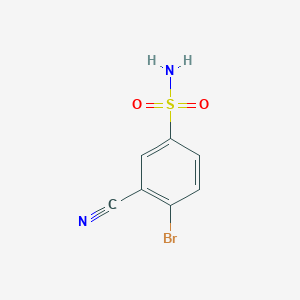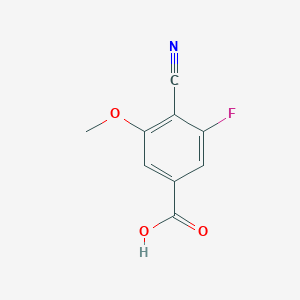![molecular formula C14H25NO4 B1381820 tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1251002-30-8](/img/structure/B1381820.png)
tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the hydroxymethyl group and the necessary functional groups to form the spirocyclic structure. The tert-butyl group is usually introduced through a tert-butylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its spirocyclic structure is particularly useful in the synthesis of natural products and pharmaceuticals.
Biology: The biological activity of tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate is an area of active research. It has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable candidate for drug design.
Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
Comparaison Avec Des Composés Similaires
Tert-Butyl 3-(hydroxymethyl)phenethylcarbamate
Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Uniqueness: Tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate stands out due to its spirocyclic structure, which is not commonly found in other similar compounds. This unique structure provides distinct chemical and biological properties that make it valuable in various applications.
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-5-14(9-15)7-11(8-16)18-10-14/h11,16H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZWHSBESNSOMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122312 |
Source


|
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-30-8 |
Source


|
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251002-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


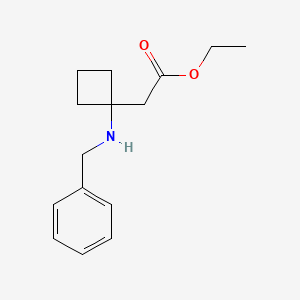
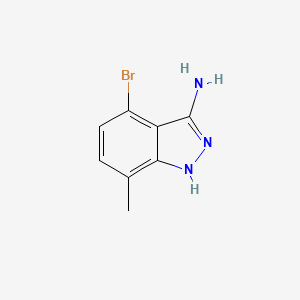

![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
